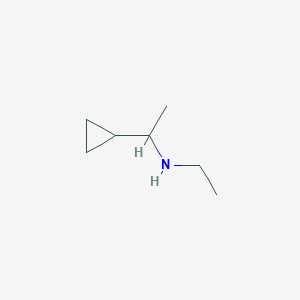![molecular formula C14H13ClFNO B3033386 4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol CAS No. 1019487-66-1](/img/structure/B3033386.png)
4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol
Übersicht
Beschreibung
This compound has been tested for various applications in scientific experiments, including cancer therapy, inflammation, and neurological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 2-fluorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in cancer treatment, anti-inflammatory properties, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate various signaling pathways, including those involved in inflammation and cell proliferation. It can inhibit the activity of certain enzymes and receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-{[(2-chloro-4-fluorobenzyl)amino]methyl}phenol: Similar structure but with an additional chlorine atom.
2-Fluorobenzyl chloride: A precursor in the synthesis of related compounds.
Uniqueness
4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
IUPAC Name |
4-chloro-2-[[(2-fluorophenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,17-18H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQUINGKGBIWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033307.png)



![6-Amino-4-((3,5-dimethylisoxazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033311.png)


![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3033318.png)

![2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide](/img/structure/B3033323.png)
![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3033324.png)
